1-(3-Methoxypropyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 3-methoxypropyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the pyrazole ring with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Major Products:
Reduction: 1-(3-Methoxypropyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:
1-(3-Methoxypropyl)-3-amino-1H-pyrazole: This compound, formed by the reduction of the nitro group, has different reactivity and biological activity.
1-(3-Methoxypropyl)-3-chloro-1H-pyrazole: This compound, formed by substitution of the nitro group with a chlorine atom, exhibits distinct chemical properties.
1-(3-Methoxypropyl)-3-hydroxy-1H-pyrazole: This compound, formed by hydrolysis of the nitro group, has unique applications in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of a nitro group and a 3-methoxypropyl group on the pyrazole ring, which imparts specific electronic and steric properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-nitropyrazole |
InChI |
InChI=1S/C7H11N3O3/c1-13-6-2-4-9-5-3-7(8-9)10(11)12/h3,5H,2,4,6H2,1H3 |
InChI Key |
ITOMYGRSVHFFPW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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